molecular formula C14H14N2O B13007759 6-(Benzylamino)-4-methylnicotinaldehyde

6-(Benzylamino)-4-methylnicotinaldehyde

Cat. No.: B13007759
M. Wt: 226.27 g/mol
InChI Key: FJBGZGJWIGJHNK-UHFFFAOYSA-N
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Description

6-(Benzylamino)-4-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes. This compound is characterized by the presence of a benzylamino group attached to the 6th position and a methyl group attached to the 4th position of the nicotinaldehyde ring. It is a versatile compound with significant applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzylamino)-4-methylnicotinaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylnicotinaldehyde and benzylamine.

    Condensation Reaction: The key step in the synthesis is the condensation reaction between 4-methylnicotinaldehyde and benzylamine. This reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, under reflux conditions.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

    Batch Reactors: The reaction is carried out in large batch reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Reactors: Continuous flow reactors are used to achieve higher efficiency and consistent product quality. The reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylamino)-4-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylamino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 6-(Benzylamino)-4-methylnicotinic acid.

    Reduction: 6-(Benzylamino)-4-methylnicotinol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(Benzylamino)-4-methylnicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Benzylamino)-4-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-(Benzylamino)-4-methylnicotinic acid: An oxidized derivative with similar structural features.

    6-(Benzylamino)-4-methylnicotinol: A reduced derivative with similar structural features.

    6-(Benzylamino)-4-methylpyridine: A structurally related compound with a pyridine ring.

Uniqueness

6-(Benzylamino)-4-methylnicotinaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

6-(benzylamino)-4-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C14H14N2O/c1-11-7-14(16-9-13(11)10-17)15-8-12-5-3-2-4-6-12/h2-7,9-10H,8H2,1H3,(H,15,16)

InChI Key

FJBGZGJWIGJHNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=O)NCC2=CC=CC=C2

Origin of Product

United States

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